molecular formula C10H18ClNO B14140053 3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1) CAS No. 24271-65-6

3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)

Cat. No.: B14140053
CAS No.: 24271-65-6
M. Wt: 203.71 g/mol
InChI Key: ALNUTSMOPLYNMX-UHFFFAOYSA-N
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Description

(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its bicyclo[2.2.1]heptane core, which is substituted with an amino group and a ketone group, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.

    Formation of the ketone group: The ketone group can be introduced through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride: Similar structure but different stereochemistry.

    2-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-3-one;hydrochloride: Different position of the amino and ketone groups.

Uniqueness

(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride is unique due to its specific stereochemistry and the position of its functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

24271-65-6

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride

InChI

InChI=1S/C10H17NO.ClH/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;/h6-7H,4-5,11H2,1-3H3;1H

InChI Key

ALNUTSMOPLYNMX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2N)C)C.Cl

Origin of Product

United States

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